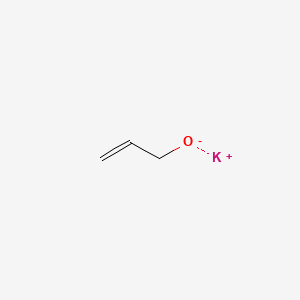

2-Propen-1-ol, potassium salt

Description

Role as Versatile Intermediates

The reactivity of allylic alkoxides is central to numerous synthetic strategies. They are frequently generated in situ by the deprotonation of an allylic alcohol. nih.govscispace.com This straightforward formation allows for their immediate use in subsequent reaction steps.

One major application is in the synthesis of allylic and allenic halides. Research has shown that treating magnesium, lithium, or potassium allylic alkoxides with niobium pentahalides (NbCl₅ or NbBr₅) leads to the direct formation of the corresponding allylic halides. nih.govscispace.comacs.org Mechanistic studies suggest these transformations can proceed through several competitive pathways, including a metalla-halo- acs.orgacs.org rearrangement, as well as concerted and ionic displacement mechanisms. acs.org

Furthermore, allylic alkoxides are key nucleophiles in transition-metal-catalyzed reactions, which are fundamental to modern C-C and C-X bond formation. In palladium chemistry, alkoxides serve as effective nucleophiles in π-allylpalladium complexes. acs.orgmdpi.com Similarly, they are employed in iridium-catalyzed asymmetric allylic substitution reactions, enabling the stereoselective synthesis of chiral molecules. pkusz.edu.cn

Their utility also extends to polymerization. In the anionic ring-opening polymerization of substituted oxiranes like propylene (B89431) oxide, potassium allyloxide can form as a co-initiator or as a product of chain transfer to the monomer, influencing the final polymer's molecular weight and degree of unsaturation. scispace.comresearchgate.netnih.gov

Table 2: Selected Applications of Allylic Alkoxides in Organic Synthesis

| Reaction Type | Reagents/Catalysts | Product Class | Reference |

|---|---|---|---|

| Halogenation | NbCl₅, NbBr₅ | Allylic/Allenic Halides | nih.govacs.org |

| Allylic Alkylation | Palladium Complexes | Substituted Alkenes | acs.orgmdpi.com |

| Asymmetric Substitution | Iridium Complexes | Chiral Ethers, Spiroketals | pkusz.edu.cn |

| Reductive Cross-Coupling | Titanium Complexes, Vinylsilanes | Trisubstituted Alkenes | nih.gov |

| Ring-Opening Polymerization | Epoxide Monomers | Polyethers | scispace.comresearchgate.net |

Importance in Mechanistic Studies

The study of reactions involving allylic alkoxides provides deep insights into fundamental chemical principles. The competition between Sₙ2 and Sₙ2' reaction pathways, the dynamics of sigmatropic rearrangements, and the role of the metal counter-ion (e.g., Li⁺, K⁺, Mg²⁺) are all active areas of investigation. For instance, in the dehydration of allylic alcohols mediated by tBuOK, mechanistic studies revealed the formation of an intermediate containing both a tert-butoxide and an allyloxide moiety, which directs the regio- and stereoselectivity of the elimination. nih.gov

Kinetic and theoretical studies of processes like the asymmetric isomerization of allylic alcohols catalyzed by chiral alkoxides have helped identify the active species and the non-covalent interactions, such as hydrogen bonding, that govern reactivity and enantioselectivity. nih.gov The direct observation of elementary steps, such as the β-alkynyl elimination from copper(I) propargylic alkoxide complexes, offers definitive evidence for proposed catalytic cycles. osti.gov These detailed mechanistic investigations are crucial for the rational design of new catalysts and the optimization of reaction conditions to achieve higher efficiency and selectivity in chemical synthesis. mdpi.com

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

33374-41-3 |

|---|---|

Molecular Formula |

C3H5KO |

Molecular Weight |

96.17 g/mol |

IUPAC Name |

potassium;prop-2-en-1-olate |

InChI |

InChI=1S/C3H5O.K/c1-2-3-4;/h2H,1,3H2;/q-1;+1 |

InChI Key |

BKPMJZIIPMGMPS-UHFFFAOYSA-N |

Canonical SMILES |

C=CC[O-].[K+] |

physical_description |

Liquid |

Origin of Product |

United States |

Historical Developments in the Academic Investigation of Potassium Allyloxide

Deprotonation-Based Routes from Allylic Alcohols

The most direct method for synthesizing potassium allyloxide is the deprotonation of allyl alcohol. This involves the removal of the hydroxyl proton by a suitable base.

Utilization of Strong Bases for Potassium Allyloxide Generation

Strong bases are frequently used to deprotonate alcohols, including allylic alcohols, to form the corresponding alkoxides. youtube.com The choice of base is critical to ensure the reaction proceeds to completion. Commonly used strong bases for this purpose include potassium hydride (KH) and potassium tert-butoxide. masterorganicchemistry.commasterorganicchemistry.com

Potassium hydride is a highly reactive base that readily deprotonates alcohols, offering a direct route to the potassium alkoxide. sci-hub.st The reaction of KH with an alcohol is typically rapid and quantitative, evolving hydrogen gas as the only byproduct. masterorganicchemistry.com This method is advantageous as it avoids the introduction of other potential nucleophiles or complexing agents into the reaction mixture.

Potassium tert-butoxide is another powerful, non-nucleophilic base widely used in organic synthesis. masterorganicchemistry.comchemicalbook.com Its bulky nature favors proton abstraction over nucleophilic attack. masterorganicchemistry.com The basicity of potassium tert-butoxide can be further enhanced in solvents like dimethyl sulfoxide (B87167) (DMSO), which complexes the potassium cation. thieme-connect.de

Other strong bases, such as potassium bis(trimethylsilyl)amide (KHMDS), are also effective for the deprotonation of alcohols and other weak acids. wikipedia.orgchemimpex.comorgsyn.org KHMDS is known for its high basicity and good solubility in organic solvents. wikipedia.org

| Base | Typical Reaction Conditions | Key Features |

|---|---|---|

| Potassium Hydride (KH) | Suspension in an aprotic solvent like THF. sci-hub.st | Highly reactive, clean reaction with H₂ as the only byproduct. masterorganicchemistry.com |

| Potassium tert-butoxide (KOt-Bu) | Solution in THF or other aprotic solvents. thieme-connect.de | Strong, non-nucleophilic base. masterorganicchemistry.com |

| Potassium bis(trimethylsilyl)amide (KHMDS) | Solution in THF or toluene. orgsyn.org | Very strong, sterically hindered base. wikipedia.org |

In Situ Formation in Catalytic and Stoichiometric Processes

Potassium allyloxide can be generated in situ, meaning it is formed within the reaction mixture and used immediately in a subsequent transformation. This approach is common in various catalytic and stoichiometric processes.

For instance, in certain base-catalyzed isomerizations of allylic alcohols, the potassium allyloxide is formed as a transient intermediate. researchgate.net The reaction is initiated by the deprotonation of the allylic alcohol by a potassium base, leading to the formation of the alkoxide, which then undergoes further reaction. researchgate.net

In the context of polymerization reactions, potassium allyloxide can be formed as an initiator. For example, during the polymerization of propylene (B89431) oxide initiated by potassium t-butoxide, chain transfer reactions can lead to the deprotonation of the monomer, resulting in the formation of potassium allyloxide as an intermediate. nih.gov Similarly, investigations into the ring-opening copolymerization of propylene oxide and allyl glycidyl (B131873) ether have shown that potassium allyloxide can act as a true initiator. researchgate.net

The in situ generation of catalytic species is a cornerstone of many chemical transformations. For example, in water oxidation catalysis, cobalt-based catalysts can be formed in situ from cobalt salts in a phosphate (B84403) buffer. mdpi.comnih.gov While not directly related to potassium allyloxide, this illustrates the broader principle of generating the active species within the reaction environment.

| Process | Reactants | Role of Allyloxide | Reference |

|---|---|---|---|

| Base-Catalyzed Isomerization | Allylic alcohol, potassium base | Reactive intermediate | researchgate.net |

| Polymerization of Propylene Oxide | Propylene oxide, potassium t-butoxide | Intermediate from chain transfer | nih.gov |

| Ring-Opening Copolymerization | Propylene oxide, allyl glycidyl ether, potassium catalyst | Initiator | researchgate.net |

Alternative Synthetic Approaches to Allylic Potassium Salts

Besides direct deprotonation, other synthetic strategies can be employed to prepare potassium allyloxide and related compounds.

Salt Metathesis Reactions

Salt metathesis, also known as ion exchange, is a reaction that involves the exchange of ions between two reacting salts. nih.gov This method can be a valuable route to potassium allyloxide, particularly when direct deprotonation is not feasible or desirable. The general form of a salt metathesis reaction is M₁–R + M₂–R′ → M₁–R′ + M₂–R. wikipedia.org

In the context of synthesizing potassium allyloxide, this could involve the reaction of an allyl-containing compound with a different metal cation (e.g., lithium allyloxide) with a potassium salt. The driving force for the reaction is often the formation of a more thermodynamically stable salt or the precipitation of one of the products from the reaction mixture. nih.gov Salt metathesis has been successfully used to synthesize various metal-aluminum bonds and is considered a valuable synthetic tool. rsc.orgrsc.org

Indirect Generation through Organometallic Additions and Reductions

Potassium allyloxide can also be generated indirectly through reactions involving organometallic reagents. For example, the reaction of certain organometallic compounds with aldehydes can lead to the formation of alkoxides. While not a direct synthesis of potassium allyloxide, the principles can be applied.

Transmetalation is another relevant organometallic reaction where ligands are transferred from one metal to another. wikipedia.org This process is a key step in many cross-coupling reactions, such as the Suzuki-Miyaura reaction, where an organoboron compound reacts with a palladium catalyst. nih.govresearchgate.net In principle, an allyl-containing organometallic reagent could undergo transmetalation with a potassium-containing species to form potassium allyloxide.

Mechanistic Investigations of Reactions Involving 2 Propen 1 Ol, Potassium Salt

Role as a Nucleophilic Base

2-Propen-1-ol, potassium salt, commonly known as potassium allyloxide, functions as a potent nucleophilic base in organic synthesis. Its basicity is attributed to the localized negative charge on the oxygen atom, which readily participates in proton abstraction. This characteristic allows it to deprotonate a variety of carbon and heteroatom acids, initiating a wide range of chemical transformations.

Proton Abstraction and Enolate/Allylic Anion Formation Pathways

One of the primary roles of potassium allyloxide as a base is the deprotonation of carbonyl compounds at the α-carbon, leading to the formation of enolate anions. Enolates are highly valuable intermediates in synthetic chemistry, serving as powerful nucleophiles for the construction of new carbon-carbon bonds. The formation of an enolate involves the removal of a proton from the carbon atom adjacent to the carbonyl group, creating a resonance-stabilized anion with negative charge delocalized between the α-carbon and the oxygen atom.

The choice of base and counterion can significantly influence which enolate is formed from an unsymmetrical ketone. The use of potassium bases can favor the formation of the more thermodynamically stable enolate. This is because the larger, softer potassium cation forms a weaker, more ionic bond with the enolate oxygen compared to smaller cations like lithium. This looser ion pairing allows for equilibration to the more substituted, and thus more stable, enolate isomer.

Beyond carbonyl compounds, potassium allyloxide can also abstract protons from other allylic systems, generating allylic anions. These species, similar to enolates, are resonance-stabilized and can act as nucleophiles in subsequent reactions.

Influence on Reaction Regio- and Stereoselectivity

The use of potassium allyloxide as a base can exert significant control over the regioselectivity and stereoselectivity of a reaction. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another.

In the context of enolate formation from unsymmetrical ketones, the potassium counterion plays a role in determining whether the kinetic or thermodynamic enolate is favored.

Kinetic Enolate: Formed by removing the most accessible proton, which is typically at the less substituted α-carbon. This process is faster but leads to the less stable enolate.

Thermodynamic Enolate: Formed by removing a proton from the more substituted α-carbon, resulting in a more stable, highly substituted enolate.

Potassium counterions are often associated with the formation of the thermodynamic enolate. This is attributed to the reversible nature of the deprotonation when using an alkoxide base. The initially formed kinetic enolate can be reprotonated, and over time, the equilibrium shifts to favor the more stable thermodynamic enolate.

Table 1: Factors Influencing Enolate Formation

| Factor | Influence on Selectivity | Outcome with Potassium Base |

|---|---|---|

| Base Steric Hindrance | Bulky bases favor abstraction of the less hindered proton. | Potassium allyloxide is moderately bulky. |

| Temperature | Low temperatures favor the faster-forming kinetic product. | Higher temperatures can allow for equilibration to the thermodynamic product. |

| Counterion | Larger, "softer" cations like K+ favor the thermodynamic enolate. | Promotes thermodynamic enolate formation due to weaker ion-pairing. |

| Solvent | Polar aprotic solvents can influence ion-pairing and reactivity. | Solvent choice can modulate the base's effectiveness and selectivity. |

Role as a Nucleophile in Organic Transformations

While a potent base, the allyloxide anion can also act as a strong nucleophile, attacking electron-deficient centers to form new covalent bonds. A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. The reactivity of potassium allyloxide as a nucleophile is harnessed in several key organic transformations.

Nucleophilic Addition Mechanisms

Potassium allyloxide readily participates in nucleophilic addition reactions, particularly with carbonyl compounds like aldehydes and ketones. In this mechanism, the negatively charged oxygen atom of the allyloxide attacks the partially positive carbonyl carbon. This attack breaks the carbon-oxygen pi bond, pushing the electrons onto the carbonyl oxygen and forming a tetrahedral intermediate known as an alkoxide. Subsequent protonation of this intermediate yields the final alcohol product.

The general mechanism involves two key steps:

Nucleophilic Attack: The allyloxide anion attacks the electrophilic carbonyl carbon.

Protonation: The resulting alkoxide intermediate is protonated by a suitable acid source (often from the workup) to give the neutral product.

Interplay with Electrophilic Species

Potassium allyloxide reacts with a variety of electrophiles. A classic example is the Williamson ether synthesis, a nucleophilic substitution reaction where the allyloxide ion displaces a leaving group (such as a halide or sulfonate) from an alkyl electrophile. This reaction is a fundamental method for preparing allyl ethers. For this SN2 reaction to be efficient, the electrophile is typically a primary alkyl halide, as secondary and tertiary halides are more prone to undergoing elimination reactions in the presence of a strong base like potassium allyloxide.

The interplay between potassium allyloxide's basicity and nucleophilicity is a critical consideration in reaction design. When reacting with substrates that have both an electrophilic center and acidic protons, a competition between nucleophilic attack and deprotonation can occur. The outcome often depends on factors such as steric hindrance around the electrophilic site and the acidity of the available protons. For instance, with a sterically hindered electrophile, elimination (driven by the basic character of the allyloxide) may become the dominant pathway over substitution (driven by its nucleophilic character).

Table 2: Reactivity of Potassium Allyloxide with Various Electrophiles

| Electrophile Class | Reaction Type | Typical Product |

|---|---|---|

| Alkyl Halides (Primary) | Nucleophilic Substitution (SN2) | Allyl Ethers |

| Aldehydes/Ketones | Nucleophilic Addition | Allyloxy Alcohols |

| Epoxides | Nucleophilic Ring-Opening | Hydroxy Allyl Ethers |

| Esters/Acyl Chlorides | Nucleophilic Acyl Substitution | Allyl Esters |

Rearrangement Pathways Involving Potassium Allyloxide Species

Potassium allyloxide and the allyl ethers derived from it are key precursors for important rearrangement reactions, most notably wikipedia.orgwikipedia.org-sigmatropic rearrangements. A sigmatropic reaction is a pericyclic reaction in which one sigma bond is changed to another in an uncatalyzed intramolecular process. wikipedia.orgwikipedia.org-rearrangements, such as the Claisen and Cope rearrangements, are powerful tools for forming carbon-carbon bonds with a high degree of stereocontrol.

The most relevant of these is the Claisen rearrangement, which involves the thermal rearrangement of an allyl vinyl ether or an allyl aryl ether. wikipedia.orgwikipedia.orgorganic-chemistry.org The reaction proceeds through a concerted, cyclic transition state, resulting in a γ,δ-unsaturated carbonyl compound or an ortho-allyl phenol, respectively. wikipedia.org The formation of the starting allyl ether can be readily achieved using potassium allyloxide as a nucleophile.

In some variations, an alkoxide base can facilitate the rearrangement. For instance, the oxy-Cope rearrangement involves a 1,5-diene alcohol. Deprotonation with a potassium base (like potassium hydride, forming a potassium alkoxide in situ) dramatically accelerates the reaction rate. This anionic variant proceeds under much milder conditions than the neutral counterpart and is often irreversible due to the formation of a stable enolate.

These rearrangements are highly valuable in the synthesis of complex molecules and natural products because they allow for the strategic reorganization of a carbon skeleton. nih.govrsc.org The stereochemistry of the starting material is often transferred to the product with high fidelity through a well-defined chair-like transition state. organic-chemistry.org

Elucidation of Transition States and Reaction Intermediates

The study of reactions involving potassium allyloxide and analogous bases has led to the characterization of key transition states and intermediates. In base-catalyzed allylic isomerizations, the reaction proceeds through an allylic anion intermediate. acs.orgwikipedia.org Computational and experimental studies on the isomerization of allylic alcohols catalyzed by a strong base have provided significant insight into the mechanism. acs.org

These investigations suggest that the process does not involve free ions but rather an intimate ion pair formed between the allylic anion and the protonated base catalyst. acs.org This ion-pair intermediate is crucial as it allows for the efficient and stereospecific transfer of chirality from the starting material to the product. acs.org

The transition state for these reactions corresponds to a saddle point on the potential energy surface. ucsb.eduwikipedia.org For the deprotonation step, the transition state involves the partial breaking of the C-H bond and the partial formation of the B-H bond (where B is the base). Density Functional Theory (DFT) calculations are a powerful tool for modeling these transient structures and have been used to investigate the mechanisms of base-catalyzed and other organic reactions. researchgate.netrsc.orgnih.gov The elucidation of these transition states helps explain the observed stereospecificity and reaction rates. acs.org

Table 2: Key Species in Base-Catalyzed Allylic Isomerization

| Species | Description | Role in Mechanism |

| Reactant Complex | Allylic substrate associated with the base catalyst. | Initial state before proton transfer. |

| Transition State | Structure of highest energy along the reaction coordinate for proton abstraction. | Represents the energy barrier for the rate-limiting step. |

| Reaction Intermediate | Intimate ion pair of the resonance-stabilized allylic anion and the protonated base. | Key species that determines product structure and stereochemistry. |

| Product Complex | Isomerized product associated with the regenerated base catalyst. | Final state before dissociation. |

Kinetic Studies and Reaction Rate Determination of Potassium Allyloxide Reactions

Kinetic studies are essential for understanding the mechanism of a reaction by providing information about its rate and the factors that influence it. For base-catalyzed isomerizations involving species like potassium allyloxide, the primary goal is to determine the rate law, which expresses the relationship between the reaction rate and the concentration of reactants.

Experimental investigations, including kinetic isotope effect (KIE) studies, have been performed on analogous base-catalyzed allylic isomerizations. acs.org A significant KIE, where replacing an allylic hydrogen with deuterium (B1214612) slows the reaction, indicates that the C-H bond cleavage is part of the rate-determining step. acs.orgnih.gov For the isomerization of allylic alcohols, kinetic data supports a mechanism where the initial deprotonation of the allylic C-H bond is the rate-limiting step. acs.org

Table 3: Kinetic Parameters Investigated in Base-Catalyzed Olefin Isomerization This table outlines the typical kinetic data determined in studies of reactions analogous to those involving potassium allyloxide. The values are illustrative of the parameters measured.

| Kinetic Parameter | Method of Determination | Significance |

| Reaction Order | Method of initial rates; varying reactant concentrations. | Defines how the rate is affected by the concentration of each reactant. |

| Rate Constant (k) | Calculated from the rate law and experimental data. | Quantifies the intrinsic speed of the reaction at a given temperature. |

| Kinetic Isotope Effect (kH/kD) | Comparing reaction rates of normal and deuterated substrates. | Helps identify the rate-determining step (e.g., C-H bond cleavage). acs.orgnih.gov |

| Activation Energy (Ea) | Arrhenius plot (ln(k) vs. 1/T). | Represents the minimum energy required for the reaction to occur. |

| Enthalpy of Activation (ΔH‡) | Eyring plot (ln(k/T) vs. 1/T). | The change in enthalpy in going from reactants to the transition state. wikipedia.org |

| Entropy of Activation (ΔS‡) | Eyring plot. | The change in disorder in going from reactants to the transition state. wikipedia.org |

Catalytic and Reagent Roles of 2 Propen 1 Ol, Potassium Salt in Advanced Organic Synthesis

Dehydration of Allylic Alcohols to Conjugated Dienes

The conversion of allylic alcohols to conjugated dienes is a fundamental transformation in organic synthesis. While numerous methods exist for the dehydration of simple alcohols, achieving high regio- and stereoselectivity with allylic alcohols is challenging due to the potential for multiple elimination pathways. Recent research has demonstrated a highly selective method for the 1,4-syn-dehydration of allylic alcohols to produce conjugated dienes with defined regio- and stereochemistry.

In a process mediated by potassium tert-butoxide (tBuOK) and potassium 2,2-difluoroacetate, an allyloxide species, analogous to 2-propen-1-ol, potassium salt, is generated in situ. Mechanistic studies have revealed that this allyloxide attacks an intermediate, forming an allyloxide acetal (B89532) moiety. This moiety, acting as a directing group, facilitates a base-promoted 1,4-syn-elimination, leading to the formation of the desired conjugated diene. This method is notable for its broad substrate scope, accommodating primary, secondary, and tertiary allylic alcohols, and its use of inexpensive and readily available reagents.

| Substrate Type | Reagents | Elimination Type | Product | Key Intermediate |

| Allylic Alcohols | tBuOK / Potassium 2,2-difluoroacetate | 1,4-syn-Elimination | Conjugated Dienes | Allyloxide acetal |

Halogenation Reactions via Alkoxide Rearrangements

The standard mechanism for the halogenation of alkenes involves the formation of a cyclic halonium ion intermediate, which is subsequently opened by a halide anion in an anti-addition pathway. youtube.comyoutube.comyoutube.comyoutube.com Scientific literature searches did not provide evidence for a halogenation pathway involving this compound that proceeds via an alkoxide rearrangement mechanism. Therefore, this topic is not discussed further, to maintain scientific accuracy.

Tandem Isomerization-Allylation Protocols

Potassium alkoxides, including potassium allyloxide and the structurally similar potassium tert-butoxide, are effective catalysts for promoting the isomerization of allylic alcohols into enolates. kaust.edu.saresearchgate.net This isomerization creates a nucleophilic species in situ, which can then be trapped by an electrophile in a tandem, or cascade, reaction sequence. This atom-economical approach avoids the separate preparation of a ketone or enolate.

For instance, a tandem allylic isomerization/asymmetric aldol (B89426)–Tishchenko reaction has been developed using chiral potassium Brønsted bases. diva-portal.org In this process, the potassium base first catalyzes the isomerization of an allylic alcohol to a potassium enolate. This enolate then participates in an asymmetric aldol reaction with an aldehyde, followed by a Tishchenko reduction, to yield 1,3-diols with high stereoselectivity. The potassium cation plays a crucial role in the organization of the transition state, influencing the stereochemical outcome of the reaction.

| Reaction Sequence | Role of Potassium Salt | Intermediate | Final Product Class |

| Isomerization -> Aldol Reaction -> Tishchenko Reduction | Base catalyst for isomerization | Potassium Enolate | 1,3-Diols |

| Isomerization -> Electrophilic Trapping | Base catalyst for isomerization | Enolate | Functionalized Ketones |

Formation of Hydroxy and Amino Ketones

The synthesis of β-hydroxy and β-amino ketones can be achieved from allylic alcohols through transition-metal-catalyzed reactions that proceed via metal enolate intermediates. diva-portal.orgdiva-portal.org An efficient method utilizes a Ruthenium(II) catalyst in the presence of a potassium base (e.g., KOtBu) to couple allylic alcohols with aldehydes or imines. diva-portal.orgdiva-portal.org

The reaction mechanism is proposed to begin with the deprotonation of the allylic alcohol by the potassium base to form the potassium allyloxide (this compound). This alkoxide then undergoes ligand exchange with the ruthenium catalyst to form a ruthenium alkoxide intermediate. This species subsequently undergoes an internal redox reaction to generate a nucleophilic ruthenium enolate. This enolate is the key intermediate that reacts with an aldehyde to form a ruthenium aldoxide, which upon protonolysis yields the final β-hydroxy ketone (aldol). diva-portal.orgdiva-portal.org A similar pathway involving reaction with an imine leads to the corresponding β-amino ketone. diva-portal.orgdiva-portal.org This process demonstrates the crucial role of the initial potassium alkoxide in entering the catalytic cycle for C-C and C-N bond formation.

| Catalyst System | Reactants | Key Intermediates | Product |

| Ru(η5-C5Ph5)(CO)2Cl / Potassium Base | Allylic Alcohol + Aldehyde | Potassium Allyloxide, Ruthenium Enolate | β-Hydroxy Ketone |

| Ru(η5-C5Ph5)(CO)2Cl / Potassium Base | Allylic Alcohol + Imine | Potassium Allyloxide, Ruthenium Enolate | β-Amino Ketone |

Cyanoalkylsulfonylation Reactions

The direct involvement of this compound, also known as potassium allyloxide, in reactions explicitly termed "cyanoalkylsulfonylation" is not extensively documented in peer-reviewed scientific literature. However, the principles of cyanoalkylsulfonylation reactions, which involve the concurrent introduction of a cyano-substituted alkyl group and a sulfonyl group onto a substrate, provide a framework to understand the potential catalytic and reagent roles that potassium allyloxide could play in such transformations.

A notable example of a cyanoalkylsulfonylation reaction is the visible-light photocatalyzed or metal-catalyzed three-component reaction of 1-(allyloxy)-2-(1-arylvinyl)benzenes, potassium metabisulfite, and cycloketone oxime esters. rsc.org This process yields cyanoalkylsulfonylated benzoxepines, demonstrating a sophisticated method for the construction of complex molecular architectures. rsc.org In this specific reaction, the "allyl" moiety is part of the substrate itself, rather than being introduced by an external reagent like potassium allyloxide.

While direct evidence is sparse, the chemical properties of potassium allyloxide suggest a plausible, albeit hypothetical, role in related synthetic strategies. As a potent base, potassium allyloxide could be instrumental in deprotonating various precursors to generate the requisite nucleophiles for a cyanoalkylsulfonylation reaction. For instance, it could deprotonate a carbon acid adjacent to a nitrile group, forming a stabilized carbanion. This nucleophilic species could then react with a suitable sulfonyl source.

Furthermore, the allylic nature of the alkoxide could allow it to act as a nucleophile itself, potentially introducing the allyl group into the final product under different reaction conditions or with different substrates.

A summary of the substrates and products in a known cyanoalkylsulfonylation reaction is presented in the table below. It is important to reiterate that in this specific reaction, this compound was not used.

| Substrate 1 | Substrate 2 | Substrate 3 | Product | Catalyst/Conditions |

| 1-(allyloxy)-2-(1-arylvinyl)benzenes | Potassium metabisulfite | Cyclobutanone oxime esters | Cyanoalkylsulfonylated benzoxepines | Visible light photocatalyst or Metal catalyst |

| Data sourced from a study on three-component cyanoalkylsulfonylation reactions. rsc.org |

2 Propen 1 Ol, Potassium Salt in Polymerization Chemistry

Initiation Mechanisms in Anionic Ring-Opening Polymerization

2-Propen-1-ol, potassium salt is an effective initiator for the AROP of cyclic ethers (oxiranes) and esters. The initiation process involves the nucleophilic attack of the allyloxide anion on the electrophilic carbon atom of the monomer's ring, leading to the opening of the ring and the formation of a propagating alkoxide species.

In the anionic polymerization of propylene (B89431) oxide (PO), this compound acts as a potent initiator. The initiation step proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The allyloxide anion attacks one of the carbon atoms of the oxirane ring of the propylene oxide monomer. This attack predominantly occurs at the less sterically hindered β-carbon atom, leading to the cleavage of the C-O bond and the formation of a new propagating species. iaea.orgumons.ac.be

However, a competing reaction also occurs: the deprotonation of the monomer's methyl group by the initiator. This side reaction leads to the formation of allyl alcohol and a carbanion from the propylene oxide. This process can result in the formation of macromolecules with unsaturated end groups, such as allyloxy and propenyloxy groups. iaea.orgresearchgate.net The extent of these side reactions is influenced by factors such as the type of initiator, the presence of additives like crown ethers, and reaction conditions. iaea.orgresearchgate.net For instance, potassium allyloxide is considered a "real initiator" in systems where potassium hydride is used to polymerize propylene oxide, as it is formed in situ. researchgate.netdntb.gov.ua

The polymerization of isobutylene (B52900) oxide initiated by potassium salts, including those that can form allyloxide species, also proceeds through an anionic ring-opening mechanism. researchgate.net Similar to propylene oxide, the initiation involves the nucleophilic attack of the alkoxide on the oxirane ring. For isobutylene oxide, this attack leads to the formation of polyether-monols or -diols. researchgate.net

A significant observation in these systems is the formation of macromolecules with double bonds in their starting groups, with unsaturation levels ranging from 12.5 to 46.6 mol%. researchgate.net This unsaturation is a direct consequence of side reactions involving the initiator and monomer, similar to those seen with propylene oxide. The structure of the resulting polymer and its degree of unsaturation are highly dependent on the specific initiator and any activating agents used, such as 18-crown-6 (B118740). researchgate.net

While detailed studies focusing specifically on this compound for L-lactide polymerization are less common in the provided search results, the general mechanism for the anionic ring-opening polymerization of lactones by alkali metal alkoxides is well-established. The allyloxide initiator would attack the carbonyl carbon of the L-lactide monomer. This leads to the cleavage of the acyl-oxygen bond of the ester and the formation of a propagating potassium carboxylate species. The presence of the allyl group from the initiator would result in a polymer chain with a terminal allyl ester group. This functionality is valuable for subsequent polymer modification or for creating block copolymers.

Influence of Allyloxide Initiators on Polymer Architecture and Unsaturation

The use of this compound as an initiator has a profound impact on the resulting polymer's architecture, primarily by introducing a terminal allyl group. This unsaturation is a key feature that allows for post-polymerization modifications, such as cross-linking or grafting, to create more complex polymer structures.

The level of unsaturation in the final polymer is not solely dependent on the initiator itself but is also heavily influenced by the polymerization conditions and the monomer being used. iaea.orgresearchgate.net In the case of propylene oxide polymerization, the initiator can also induce the formation of other types of unsaturated groups, such as cis- and trans-propenyloxy and vinyloxy starting groups, through isomerization and chain transfer reactions. iaea.orgresearchgate.net The presence of macrocyclic ligands like 18-crown-6 can markedly increase the degree of unsaturation. iaea.orgresearchgate.net

| Initiating System | Monomer | Resulting Unsaturation | Reference |

| Potassium Alkoxides (general) | Propylene Oxide | Allyloxy, cis- and trans-propenyloxy, vinyloxy | iaea.orgresearchgate.net |

| Dipotassium salt with 18-crown-6 | Isobutylene Oxide | Highest degree of unsaturation | researchgate.net |

| Monopotassium salt without ligand | Isobutylene Oxide | Lowest degree of unsaturation | researchgate.net |

Role in Chain Transfer Reactions During Polymerization

During the polymerization of propylene oxide, chain transfer to the monomer is a significant side reaction that can limit the molecular weight of the resulting polymer and introduce unsaturation. umons.ac.be This process involves the abstraction of a proton from the methyl group of the propylene oxide monomer by the propagating alkoxide chain end. This reaction generates a new, unsaturated polymer chain end (typically an allyl or propenyl ether) and a new initiating species from the monomer.

When this compound is used as the initiator, the allyl alcohol formed from the deprotonation of the monomer can also act as a chain transfer agent. This introduces additional complexity to the polymerization kinetics and can affect the molecular weight distribution of the final polymer. The competition between the propagation reaction and these chain transfer reactions is a critical factor in controlling the final properties of the poly(propylene oxide). iaea.orgresearchgate.net Recent approaches have focused on mitigating these chain transfer reactions to achieve higher molecular weight polymers. umons.ac.be

Advanced Spectroscopic and Structural Characterization of Potassium Allyloxide and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Intermediate Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of molecules in solution. For potassium allyloxide, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in confirming its structure and in monitoring its reactions.

In the ¹H NMR spectrum of allyl alcohol (2-propen-1-ol), the protons have distinct chemical shifts. The formation of the potassium salt, potassium allyloxide, would lead to a general upfield shift (to a lower ppm value) for the protons on the carbon adjacent to the oxygen, due to the increased electron density from the negative charge on the oxygen atom.

Similarly, in the ¹³C NMR spectrum, the carbon atom bonded to the oxygen (C1) would experience a significant downfield shift upon deprotonation to form the alkoxide. The other carbon atoms (C2 and C3) would also be affected, though to a lesser extent.

Potassium-39 NMR (³⁹K NMR) spectroscopy could also provide valuable information. Potassium has three NMR-active isotopes: ³⁹K, ⁴⁰K, and ⁴¹K. Of these, ³⁹K is the most commonly used due to its higher natural abundance and sensitivity compared to ⁴¹K. acs.org As a quadrupolar nucleus, the line widths in ³⁹K NMR are sensitive to the symmetry of the potassium ion's environment. acs.org This can be used to study ion-pairing and complexation of the potassium cation in different solvents and with other reagents, such as crown ethers. For instance, the chemical shift and line width of the ³⁹K signal can indicate the degree of solvent separation of the ion pair, which in turn affects the reactivity of the allyloxide anion.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for Potassium Allyloxide

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-1 (CH₂=) | ~ 5.9 - 6.1 | ddt |

| H-2 (=CH-) | ~ 5.1 - 5.3 | m |

| H-3 (-CH₂O-) | ~ 3.9 - 4.1 | dt |

Note: These are estimated values and can vary based on solvent and concentration.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for Potassium Allyloxide

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 (-CH₂O-) | ~ 65 - 70 |

| C2 (=CH-) | ~ 135 - 140 |

| C3 (CH₂=) | ~ 115 - 120 |

Note: These are estimated values and can vary based on solvent and concentration.

Mass Spectrometry (e.g., MALDI-TOF MS) for Polymer and Reaction Product Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and structure of compounds. For the analysis of polymers and other high-molecular-weight products resulting from reactions involving potassium allyloxide, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly well-suited.

MALDI-TOF MS is a soft ionization technique that allows for the analysis of large, non-volatile molecules with minimal fragmentation. nih.gov This is crucial when characterizing polymers, as it provides information about the molecular weight distribution, the mass of the repeating monomer unit, and the structure of the end groups. nih.govsigmaaldrich.com

In the context of reactions initiated by potassium allyloxide, such as the polymerization of epoxides or other monomers, MALDI-TOF MS can be used to:

Determine the molecular weight distribution of the resulting polymer: This includes calculating the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn). nih.gov

Identify the repeating unit: The mass difference between adjacent peaks in the mass spectrum corresponds to the mass of the monomer.

Confirm the end-groups: The mass of the polymer chains can be used to deduce the identity of the initiator and terminator fragments, confirming that the allyloxide group is incorporated into the polymer chain. nih.gov

For the analysis of polymers by MALDI-TOF MS, a matrix and a cationizing agent are typically used. nih.gov In the case of polymers synthesized using potassium allyloxide, the potassium ion can act as the cationizing agent, leading to the detection of [M + K]⁺ ions, where M is the polymer molecule. The choice of matrix is critical and depends on the type of polymer being analyzed. frontiersin.org

Table: Application of MALDI-TOF MS in Polymer Analysis

| Parameter | Information Obtained |

| Peak Distribution | Molecular weight distribution (Mn, Mw, Đ) |

| Mass Difference Between Peaks | Mass of the repeating monomer unit |

| Absolute Mass of Peaks | Identification of end-groups and confirmation of initiation mechanism |

X-ray Crystallographic Analysis of Related Allyloxide Compounds and Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While a crystal structure for potassium allyloxide itself was not found in the provided search results, the structures of related alkali metal alkoxides, such as potassium tert-butoxide, provide valuable insights into the likely structural motifs.

Potassium tert-butoxide has been shown to crystallize as a tetrameric cubane-type cluster, [tBuOK]₄. wikipedia.org This structure consists of a cube of alternating potassium and oxygen atoms, with the tert-butyl groups pointing outwards from the corners. wikipedia.org It is plausible that potassium allyloxide could adopt a similar aggregated structure in the solid state, particularly in non-coordinating solvents. Alkali metal alkoxides often form oligomeric or polymeric structures, with the alkoxide anion acting as a bridging ligand. wikipedia.org

The structure of potassium allyloxide can also be influenced by the presence of other ligands. For example, in the presence of crown ethers, which can encapsulate the potassium cation, the aggregated structure is likely to be broken down into monomeric, solvent-separated ion pairs. This change in structure would have a profound effect on the reactivity of the allyloxide anion.

The study of the crystal structures of complexes formed between potassium allyloxide and other metals can also provide important information about its coordination chemistry. The allyloxide ligand can bind to metal centers in a variety of ways, including as a terminal ligand or as a bridging ligand between two or more metal centers.

Table: Crystalline Structures of Related Alkali Metal Alkoxides

| Compound | Crystal Structure | Key Features |

| Potassium tert-butoxide | Tetrameric cubane-type cluster, [tBuOK]₄ | Alternating potassium and oxygen atoms at the corners of a cube. |

| Lithium tert-butoxide | Varies with solvent, can form hexamers and tetramers | Aggregated structures are common. |

Future Research Directions and Broad Academic Implications

Exploration of Novel Synthetic Methodologies

The conventional synthesis of potassium allylate involves the straightforward reaction of allyl alcohol with a strong potassium base, such as potassium metal, potassium hydride, or potassium hydroxide. While effective, future research is increasingly directed towards developing more sustainable, efficient, and safer synthetic routes.

Green Chemistry Approaches: The principles of green chemistry encourage the use of renewable resources and environmentally benign processes. Future methodologies could explore the synthesis of potassium allylate from bio-based allyl alcohol derived from glycerol, a byproduct of biodiesel production. Additionally, research into using less hazardous potassium sources is crucial. For instance, processes utilizing potassium carbonate or bicarbonate under catalytic conditions could offer a milder and safer alternative to highly reactive potassium metal or hydride. The development of solvent-free or mechanochemical synthesis methods, where reactants are combined by grinding, could significantly reduce solvent waste and energy consumption. Another avenue involves the use of agricultural byproducts rich in potassium to generate the necessary base in a more sustainable manner wikipedia.orgnih.gov.

Advanced Process Technologies: The adoption of flow chemistry presents a promising direction for the synthesis of potassium allylate. Continuous flow reactors offer enhanced control over reaction parameters such as temperature and mixing, leading to improved safety, consistency, and yield. This technology is particularly advantageous for handling highly exothermic reactions, which is often the case when preparing alkoxides.

Electrochemical methods also represent a novel frontier for alkoxide synthesis. An electrochemical approach could involve the electrolysis of a potassium salt in the presence of allyl alcohol, potentially offering a highly controlled and efficient synthesis route that avoids the use of harsh chemical reagents mdpi.comgoogle.com.

| Methodology | Potential Advantages | Research Focus |

| Green Synthesis | Reduced environmental impact, use of renewable resources, enhanced safety. | Bio-derived allyl alcohol, milder potassium sources (e.g., K2CO3), solvent-free conditions. |

| Flow Chemistry | Improved safety, precise control over reaction conditions, scalability. | Optimization of reactor design, real-time reaction monitoring. |

| Electrochemical Synthesis | High control, avoidance of hazardous reagents, potential for high purity. | Electrode material development, optimization of electrolytic conditions. |

Deeper Understanding of Reaction Kinetics and Thermodynamics

A thorough understanding of the reaction kinetics and thermodynamics governing the reactions of potassium allylate is essential for optimizing its use in organic synthesis. Currently, there is a notable lack of specific quantitative data for this compound, presenting a significant area for future research.

Kinetic Studies: Potassium allylate is a key reagent in reactions such as the Williamson ether synthesis. The kinetics of these reactions are influenced by several factors, including the solvent, temperature, and the nature of the electrophile. The allylate anion is an ambident nucleophile, meaning it can react at either the oxygen atom (O-alkylation) or the terminal carbon atom of the allyl group (C-alkylation).

Future research should focus on detailed kinetic studies to quantify the rate constants for these competing pathways under various conditions. Techniques such as stopped-flow spectroscopy and in-situ NMR monitoring can provide valuable data on reaction rates and help elucidate the reaction mechanism. Understanding the factors that control the regioselectivity is critical for synthetic applications. For example, the choice of solvent can significantly impact the ratio of O- to C-alkylation products by stabilizing or destabilizing the respective transition states.

Thermodynamic Analysis: The thermodynamic properties of reactions involving potassium allylate, such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction, are largely uncharacterized. Calorimetry studies are needed to determine these fundamental parameters. This data is crucial for predicting the feasibility of a reaction and for understanding the stability of the products. A comprehensive thermodynamic profile would enable chemists to better control reaction outcomes and improve energy efficiency in synthetic processes.

Development of New Polymeric Materials

The bifunctional nature of potassium allylate makes it a valuable tool in polymer chemistry, both as an initiator for polymerization and as a potential monomer.

Role as a Polymerization Initiator: Potassium alkoxides are effective initiators for the anionic ring-opening polymerization (ROP) of various monomers, such as epoxides and lactones mdpi.comnih.govresearchgate.net. Potassium allylate, specifically, can be used to initiate the polymerization of monomers like allyl glycidyl (B131873) ether (AGE) nih.gov. This process yields poly(allyl glycidyl ether) (PAGE), a versatile polymer with a poly(ethylene oxide) backbone and pendant allyl groups nih.govnih.gov.

The allyl side chains of PAGE are amenable to a wide range of post-polymerization modifications via thiol-ene chemistry, allowing for the introduction of various functional groups nih.gov. This functionalization capability makes PAGE a promising material for applications in drug delivery, bioconjugation, and as a support for catalysts nih.govnih.gov. Future research will likely focus on tailoring the properties of PAGE by controlling the polymerization process and exploring new functionalization chemistries. The use of potassium allylate as an initiator allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity nih.gov.

Furthermore, potassium alkoxides have been shown to have a dramatic effect on the anionic copolymerization of monomers like styrene (B11656) and isoprene, allowing for the synthesis of random and gradient copolymers with controlled microstructures nih.gov. Exploring the use of potassium allylate in such systems could lead to the development of novel thermoplastic elastomers with unique properties.

| Polymerization Application | Monomer Example | Resulting Polymer | Potential Applications |

| Ring-Opening Polymerization | Allyl Glycidyl Ether (AGE) | Poly(allyl glycidyl ether) (PAGE) | Drug delivery, bioconjugation, polymer-supported catalysis. |

| Anionic Copolymerization | Styrene and Isoprene | Random or gradient copolymers | Thermoplastic elastomers. |

Advanced Computational Approaches for Predicting Reactivity

Computational chemistry offers powerful tools for understanding and predicting the reactivity of chemical compounds, and its application to potassium allylate is a burgeoning field of research.

Density Functional Theory (DFT) Studies: Density Functional Theory (DFT) can be employed to model the electronic structure of the allylate anion and predict its reactivity. DFT calculations can determine key properties such as the molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution nih.govgoogle.comnagase.eu. This information is invaluable for understanding the nucleophilicity of the allylate anion and for predicting its regioselectivity in reactions. For example, by calculating the energies of the transition states for O-alkylation versus C-alkylation, DFT can help predict which pathway will be favored under different conditions nih.govresearchgate.net.

Machine Learning and AI Models: The integration of machine learning (ML) and artificial intelligence (AI) with computational chemistry is a rapidly advancing area. ML models can be trained on large datasets of reaction outcomes to predict the regioselectivity and yield of new reactions with high accuracy nih.govmdpi.comgoogle.com. For potassium allylate, a data-driven approach could be used to develop models that predict the O/C-alkylation ratio based on the structures of the reactants and the reaction conditions. These predictive models would significantly accelerate the discovery and optimization of new synthetic routes.

Future research in this area will involve generating high-quality computational and experimental data to train these models and developing new algorithms that can capture the complex interplay of factors governing the reactivity of ambident nucleophiles like potassium allylate.

Q & A

(B) How can the thermodynamic properties of 2-Propen-1-ol, potassium salt be experimentally determined for reaction modeling?

Answer: Utilize gas chromatography (GC) with capillary columns (e.g., DB-Wax or ZB-Wax) to measure vapor pressure and Henry's Law constants. For heat capacity and enthalpy of formation, employ bomb calorimetry paired with Cox-Pilcher extrapolation methods. NIST data recommends CP-Wax 52CB columns with nitrogen carrier gas at 2 K/min temperature gradients for optimal separation . Thermodynamic values such as ΔfH°gas (-123.6 ± 1.5 kJ/mol) should be cross-validated using computational tools like Gaussian with B3LYP/6-31G* basis sets.

(A) How do radiation-induced reaction pathways of 2-Propen-1-ol in alcohol matrices affect diol yield discrepancies?

Answer: Diol yields in C1-C3 alcohol systems under γ-radiation depend on alcohol chain length and 2-Propen-1-ol concentration. Silaev (1990) observed a non-linear relationship: higher 2-Propen-1-ol concentrations (>20% v/v) in methanol reduced diol yields due to competitive radical scavenging, while ethanol systems showed increased autooxidation byproducts . Advanced kinetic modeling (e.g., Monte Carlo simulations) is recommended to resolve contradictions between Silaev’s data and earlier hydrogen abstraction studies by Zamyslov et al. (1987) .

(B) What analytical methods are validated for detecting trace this compound in aqueous systems?

Answer: EPA Method 541 (GC/MS) is optimized for drinking water analysis, with a detection limit of 0.32 µg/L. Use methanol as a preservative and DB-5MS columns (30 m × 0.25 mm ID) for separation. For matrix interference in biological samples, derivatize with BSTFA + 1% TMCS and analyze via LC-ESI-MS/MS with a C18 column .

(A) How do solvent polarity and temperature influence the stability of this compound in synthetic reactions?

Answer: In polar aprotic solvents (e.g., DMSO), potassium salt dissociation increases, accelerating nucleophilic substitution but risking hydrolysis. FTIR and Raman spectroscopy reveal that temperatures >60°C promote dimerization via allyl ether linkages. For controlled reactivity, maintain reaction temperatures at 25–40°C in THF/water (9:1 v/v) with argon inerting, as per NIST’s gas-phase stability protocols .

(B) What safety protocols are critical when handling this compound in laboratory settings?

Answer: Use Tychem® ThermoPro PPE with >480 min breakthrough resistance to liquid 2-Propen-1-ol (10 g/m² load). Ventilation must maintain airborne levels <0.02 ppm (ACGIH TLV). Neutralize spills with 10% w/v citric acid, followed by activated carbon adsorption. Store under nitrogen at 4°C in amber glass to prevent photolytic degradation .

(A) What mechanistic insights explain the compound’s role in radical-chain addition to unsaturated substrates?

Answer: The potassium salt acts as a radical initiator in non-branched-chain reactions. ESR studies show that allyloxy radicals (•OCH2CH=CH2) form via homolytic cleavage of the K–O bond, which abstract hydrogen from alkenes (e.g., hexafluoropropene). Kinetic isotope effects (kH/kD = 2.1) confirm rate-limiting H-abstraction. For regioselective C–C bond formation, modulate solvent dielectric constants (e.g., ε = 15–25) to stabilize transition states .

(B) How can environmental persistence of this compound be assessed in aquatic ecosystems?

Answer: Apply OECD 301F respirometry to measure biodegradation half-life (t1/2). NIST’s Henry’s Law constant (k°H = 0.32 mol/kg·bar) predicts volatilization dominance in rivers (pH 6–8). For sediment adsorption studies, use HPLC-SEC with a TSKgel G3000PW column to quantify Koc values .

(A) What computational strategies resolve spectral ambiguities in characterizing 2-Propen-1-ol derivatives?

Answer: Combine DFT (M06-2X/cc-pVTZ) for geometry optimization with anharmonic VPT2 calculations to simulate IR and Raman spectra. For NMR (¹³C, ¹H), use GIAO with PCM solvent models (DMSO). Cross-reference with experimental GC retention indices (e.g., ZB-Wax, 1116) to validate stereoisomer assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.